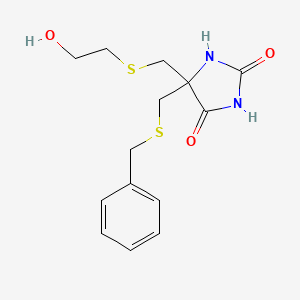
Thymidine, 3'-deoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)-: is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with a 5-methyl-1H-1,2,3-triazol-1-yl group, which imparts unique chemical and biological properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the click chemistry approach, where an azide-functionalized thymidine derivative reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include:
Solvent: Typically, a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate as a reducing agent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: While specific industrial production methods are not widely documented, the principles of click chemistry and nucleoside analog synthesis are scalable. Industrial production would likely involve optimization of reaction conditions for higher yields and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
化学反应分析
Types of Reactions: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can modify the triazole ring or the thymidine moiety .
科学研究应用
Chemistry: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a versatile intermediate in medicinal chemistry for the development of antiviral and anticancer agents .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes .
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer therapies. Its ability to interfere with DNA synthesis makes it a candidate for the development of drugs targeting rapidly dividing cells, such as cancer cells and viruses .
Industry: In the pharmaceutical industry, Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used in the production of nucleoside analog drugs. Its unique properties make it valuable for the development of new therapeutic agents .
作用机制
The mechanism of action of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleoside can inhibit DNA polymerase, leading to chain termination and the inhibition of DNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets molecular pathways involved in DNA replication and repair, making it a potent inhibitor of these processes .
相似化合物的比较
3’-Azidothymidine (AZT): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxythymidine: A nucleoside analog used in antiviral and anticancer research.
4’-Azidothymidine: A derivative with similar antiviral properties.
Uniqueness: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
127728-27-2 |
|---|---|
分子式 |
C13H17N5O4 |
分子量 |
307.31 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-5-17(13(21)15-12(7)20)11-3-9(10(6-19)22-11)18-8(2)4-14-16-18/h4-5,9-11,19H,3,6H2,1-2H3,(H,15,20,21)/t9-,10+,11+/m0/s1 |
InChI 键 |
YJAYSYKRZDAHSE-HBNTYKKESA-N |
手性 SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
规范 SMILES |
CC1=CN=NN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


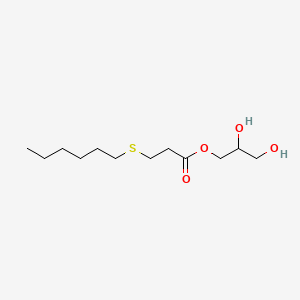
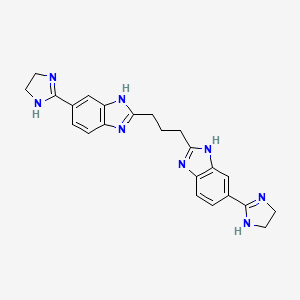
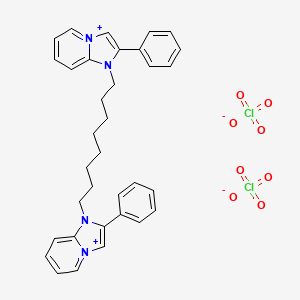
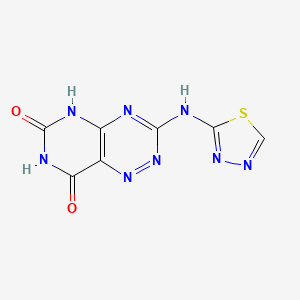
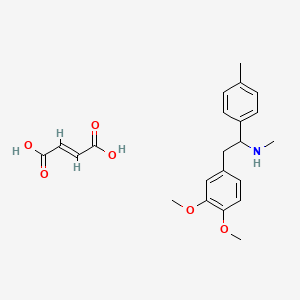

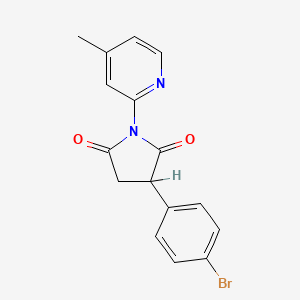
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)

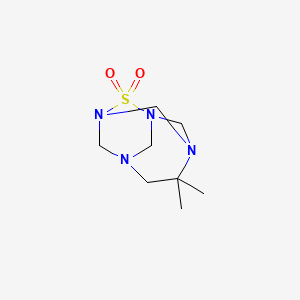
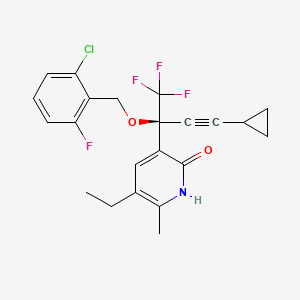
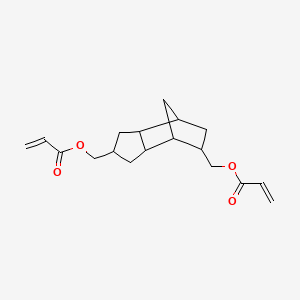
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
